molecular formula C13H12O B1602137 2'-Methyl-[1,1'-biphenyl]-2-ol CAS No. 77897-02-0

2'-Methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B1602137
CAS No.: 77897-02-0
M. Wt: 184.23 g/mol
InChI Key: APNFMEVVIUSJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methyl-[1,1’-biphenyl]-2-ol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methyl group and a hydroxyl group attached to the second carbon of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 2’-Methyl-[1,1’-biphenyl]-2-ol typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their activity .

Comparison with Similar Compounds

Uniqueness: 2’-Methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both a methyl and a hydroxyl group on the biphenyl core.

Properties

IUPAC Name

2-(2-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNFMEVVIUSJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571442
Record name 2'-Methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77897-02-0
Record name 2'-Methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methyl-[1,1'-biphenyl]-2-ol
Reactant of Route 2
Reactant of Route 2
2'-Methyl-[1,1'-biphenyl]-2-ol
Reactant of Route 3
Reactant of Route 3
2'-Methyl-[1,1'-biphenyl]-2-ol
Reactant of Route 4
Reactant of Route 4
2'-Methyl-[1,1'-biphenyl]-2-ol
Reactant of Route 5
Reactant of Route 5
2'-Methyl-[1,1'-biphenyl]-2-ol
Reactant of Route 6
Reactant of Route 6
2'-Methyl-[1,1'-biphenyl]-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.